molecular formula C13H19NO2 B14856558 3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide

3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14856558
M. Wt: 221.29 g/mol
InChI Key: VNAFIWWPKQYQHG-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO2 This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylbenzene, hydroxybenzene, and dimethylamine.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Step-by-Step Synthesis:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound shares structural similarities with 3-Tert-butyl-5-hydroxy-N,N-dimethylbenzamide, particularly the presence of tert-butyl and hydroxy groups.

    N,N-Dimethyl-3,5-di-tert-butyl-4-hydroxybenzamide: Another similar compound with comparable functional groups and chemical properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, while the hydroxy and amide groups contribute to its versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-tert-butyl-5-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C13H19NO2/c1-13(2,3)10-6-9(7-11(15)8-10)12(16)14(4)5/h6-8,15H,1-5H3

InChI Key

VNAFIWWPKQYQHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)N(C)C)O

Origin of Product

United States

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